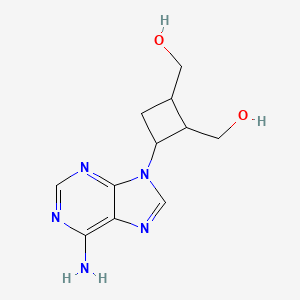

Cyclobut A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclobut A is a synthetic compound that belongs to the class of nucleoside analogs It is structurally characterized by the presence of a cyclobutyl ring substituted with two hydroxymethyl groups and an adenine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobut A typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via hydroxylation reactions using reagents such as formaldehyde or paraformaldehyde.

Coupling with Adenine: The final step involves coupling the cyclobutyl intermediate with adenine under specific conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

[2 + 2] Cycloaddition Reactions

The [2 + 2] cycloaddition is a cornerstone for cyclobutane synthesis. Key variants include:

-

Allene-Alkene Cycloaddition : Terminal alkenes react with allenoates under simple conditions to form 1,3-substituted cyclobutanes in high yields .

-

Enone Cycloadditions : Visible light promotes heterodimerization of enones via a ruthenium(II) photocatalyst, yielding unsymmetrical cyclobutanes with excellent diastereoselectivity. A radical anion mechanism is proposed, involving one-electron reduction of enones .

-

Intermolecular Crossed Cycloadditions : Palladium-catalyzed C-H activation enables the introduction of aryl fragments into cyclobutanes, aiding in natural product synthesis (e.g., scopariusicide A) .

| Reaction Type | Catalyst/Conditions | Yield Range | Key Features |

|---|---|---|---|

| Allene-Alkene [2+2] | Simple conditions (no catalyst) | High | Robust, diverse substitution patterns |

| Enone Photocycloaddition | Ru(bipy)₃²⁺, visible light | Moderate–excellent | Excellent diastereoselectivity |

| Crossed Cycloaddition | Pd(OAc)₂, transmetallation | High | Enables natural product synthesis |

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : Cyclopropyl- and cyclobutyltrifluoroborates react with aryl halides under Suzuki conditions to form substituted cyclobutanes. This method accommodates electron-rich, electron-poor, and hindered aryl chlorides .

-

N-Sulfonylhydrazone Reactions : These reactions generate cyclobutenes and methylenecyclobutanes with high structural diversity and enantioenrichment potential .

Ring Contraction Methods

Pyrrolidine derivatives undergo stereoselective ring contraction via iodine/nitrene intermediates to form multisubstituted cyclobutanes. This process preserves stereochemical information from the starting material, achieving >97% ee and >99% dr in some cases .

Halogenation

Cyclobutane undergoes free radical halogenation (e.g., chlorination in sunlight) to form halobutanes. This reactivity stems from ring strain, which lowers activation barriers for bond homolysis .

Hydrogenation

Cyclobutane resists thermal decomposition but can be hydrogenated to butane over metal catalysts. This reaction highlights its stability under non-catalytic conditions .

Ring-Opening Reactions

-

Metathesis : Methylene cyclobutane undergoes cross-enyne metathesis with 1-alkynes using Grubbs’ catalysts to form 1,1,3-trisubstituted dienes .

-

Oxidative Ring Opening : Under high-energy conditions (e.g., UV irradiation), cyclobutane can fragment or undergo [2+2] cleavage, though such reactions are less common .

Thermochemical Data

The following table summarizes key reaction thermodynamics for cyclobutane-related processes:

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method | Reference |

|---|---|---|---|---|

| C₄H₇⁻ + H⁺ → C₄H₈ | 1746 ± 8.4 | 1709 ± 8.8 | Bran | |

| 2C₂H₄ → C₄H₈ | -86.6 ± 4.2 | — | Eqk |

Photocatalytic Cycloadditions

Visible light induces one-electron reduction of enones, generating radical anions that undergo cycloaddition. Ruthenium complexes (e.g., Ru(bipy)₃²⁺) facilitate this process, with diastereoselectivity arising from transient radical pair interactions .

Stereoselective Ring Contraction

DFT studies reveal that ring contraction proceeds through a singlet 1,4-biradical intermediate. Nitrogen extrusion occurs via a concerted pathway (ΔrG‡ = 17.7 kcal/mol), followed by rapid cyclization to form cyclobutanes with retained stereochemistry .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Cyclobutane rings are increasingly utilized in the design of small-molecule drug candidates due to their ability to enhance pharmacological properties. Key applications include:

- Improving Metabolic Stability : Cyclobutane can replace larger cyclic structures or alkenes, leading to increased metabolic stability of drug candidates. For instance, a study reported that a cyclobutane-containing linker improved selectivity towards cathepsin B in antibody-drug conjugates targeting cancer cells .

- Conformational Restriction : The incorporation of cyclobutane can induce conformational rigidity, which is beneficial for binding interactions with biological targets. For example, a cyclobutanol analogue was shown to enhance bioavailability and selectivity against TTK kinases in cancer therapy .

- Aryl Isosteres : Cyclobutanes can serve as aryl isosteres, replacing aromatic groups to modify the electronic properties of compounds while maintaining structural integrity .

Table 1: Examples of Cyclobutane Applications in Drug Development

| Compound Name | Application Area | Mechanism/Effect | Current Status |

|---|---|---|---|

| Compound 6 | Cancer Therapy | Selective binding to cathepsin B | Clinical trials |

| CFI-402257 | Cancer Therapy | TTK kinase inhibition | Phase I/II clinical trials |

| TAK-828F | Autoimmune Disease | RORγt inhibition | Under investigation |

Natural Product Synthesis

Cyclobutane-containing alkaloids have been isolated from both terrestrial and marine sources, demonstrating various biological activities such as antimicrobial and anticancer effects. The review of these compounds indicates that over 60 biologically active cyclobutane alkaloids have been identified .

Table 2: Biological Activities of Cyclobutane Alkaloids

| Alkaloid Name | Source | Biological Activity |

|---|---|---|

| Compound A | Marine species | Antimicrobial |

| Compound B | Terrestrial plants | Antitumor |

| Compound C | Marine organisms | Antibacterial |

Organic Synthesis Applications

Cyclobutane derivatives are valuable as starting materials for synthesizing complex organic molecules. Their unique structure allows for versatile transformations that can lead to both acyclic and cyclic systems. Research has shown that cyclobutanes can be employed to create carbo- and heterobicyclic compounds, enhancing the diversity of synthetic pathways available to chemists .

Case Studies

Several case studies illustrate the practical applications of Cyclobut A in various research settings:

- Case Study on Antibody-Drug Conjugates : Researchers replaced a valine residue with a cyclobutyl ring in an ADC targeting cancer cells, resulting in enhanced selectivity and reduced off-target effects compared to traditional linkers .

- Study on Histone Methyltransferases : Cyclobutane derivatives were investigated for their potential to inhibit histone methyltransferases involved in cancer progression, showcasing their role as therapeutic agents .

Mecanismo De Acción

The mechanism of action of Cyclobut A involves its incorporation into viral DNA, where it acts as a chain terminator. This compound is phosphorylated within infected cells to its active triphosphate form, which then inhibits viral DNA polymerase, preventing the replication of viral DNA. This mechanism is similar to other nucleoside analogs used in antiviral therapies .

Comparación Con Compuestos Similares

Similar Compounds

Acyclovir: Another nucleoside analog used in antiviral therapy.

Ganciclovir: Similar to acyclovir but with a broader spectrum of activity.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Uniqueness

Cyclobut A is unique due to its specific cyclobutyl ring structure, which may confer distinct pharmacokinetic properties and a different spectrum of antiviral activity compared to other nucleoside analogs.

Propiedades

Fórmula molecular |

C11H15N5O2 |

|---|---|

Peso molecular |

249.27 g/mol |

Nombre IUPAC |

[3-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol |

InChI |

InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(8)3-18/h4-8,17-18H,1-3H2,(H2,12,13,14) |

Clave InChI |

PYJIWOQTJHPDAK-UHFFFAOYSA-N |

SMILES canónico |

C1C(C(C1N2C=NC3=C(N=CN=C32)N)CO)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.